molecular formula C15H13FO3 B2356825 Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate CAS No. 454473-78-0

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate

Cat. No. B2356825
CAS RN: 454473-78-0
M. Wt: 260.264
InChI Key: CRSAJAUIAXPCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate” is a chemical compound with the molecular formula C15H13FO3 . It has a molecular weight of 260.26 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate” can be represented by the SMILES notation: COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

“Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate” has a melting point of 71-73°C . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.

Scientific Research Applications

Spectroscopy and Dynamics of Benzyl Radicals

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate and its derivatives are studied in the context of spectroscopy and excited state dynamics. Research by Fukushima and Obi (1990) in the "Journal of Chemical Physics" investigates benzyl radicals produced by photolysis and their behavior under laser-induced fluorescence, providing insights into the excited state dynamics of these compounds (Fukushima & Obi, 1990).

Synthesis and Bioactivity in Fluorine Compounds

In the "Journal of Fluorine Chemistry," Song et al. (2005) detail the synthesis of fluorine compounds containing isoxazolylamino and phosphonate groups. These compounds, including variants of Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate, show moderate anticancer activity, highlighting their potential in medicinal chemistry (Song et al., 2005).

Enantioselective Synthesis

Wang et al. (2018) in "Synthetic Communications" explore the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, a process relevant for the synthesis of biologically active compounds containing a chiral 3-benzylpiperidine backbone. This research highlights the importance of Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate derivatives in the synthesis of enantioselective compounds (Wang et al., 2018).

Scaleable Synthesis in Organic Chemistry

Boros et al. (2007) in "Organic Process Research & Development" describe a scaleable synthesis method for methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, starting from related compounds. This process is crucial for the synthesis of HIV-1 integrase inhibitors, demonstrating the compound's role in antiviral drug development (Boros et al., 2007).

Mechanism of Action

The mechanism of action of “Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate” is not clear as it seems to be used primarily for research purposes . Its effects would likely depend on the specific context in which it is used.

Safety and Hazards

This compound is not intended for diagnostic or therapeutic use . It has been classified as an irritant, with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 4-[(3-fluorophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15(17)12-5-7-14(8-6-12)19-10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSAJAUIAXPCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-fluorobenzyl)oxy]benzenecarboxylate

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